

3-(1-hydroxyethyl)benzoic Acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(1-hydroxyethyl)benzoic Acid

Cat. No.: B1599683

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **3-(1-hydroxyethyl)benzoic Acid**

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for **3-(1-hydroxyethyl)benzoic acid**, a substituted aromatic carboxylic acid. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive examination of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C) data. The guide emphasizes the correlation between the molecular structure and the resulting spectral features, providing insights into experimental design and data interpretation.

Introduction: The Molecular Architecture of 3-(1-hydroxyethyl)benzoic Acid

3-(1-hydroxyethyl)benzoic acid (Molecular Formula: $\text{C}_9\text{H}_{10}\text{O}_3$, Molecular Weight: 166.17 g/mol) is a derivative of benzoic acid featuring a 1-hydroxyethyl substituent at the meta position of the benzene ring.[1][2] This substitution introduces a chiral center at the benzylic carbon, leading to the existence of (R) and (S) enantiomers. The presence of three key functional groups—a carboxylic acid, a secondary alcohol, and a substituted aromatic ring—

gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various chemical and biological contexts.

This guide will deconstruct the expected spectroscopic data, providing a foundational understanding for researchers working with this molecule or similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecular ion peak ($[M]^+$) for **3-(1-hydroxyethyl)benzoic acid** is expected at a mass-to-charge ratio (m/z) of 166. Subsequent fragmentation is dictated by the molecule's functional groups. The most prominent fragmentation pathways for aromatic carboxylic acids often involve the loss of neutral molecules.^[3]

A characteristic fragmentation of benzoic acid derivatives is the loss of the hydroxyl group followed by carbon monoxide, or the loss of the entire carboxyl group. For **3-(1-hydroxyethyl)benzoic acid**, key expected fragments include:

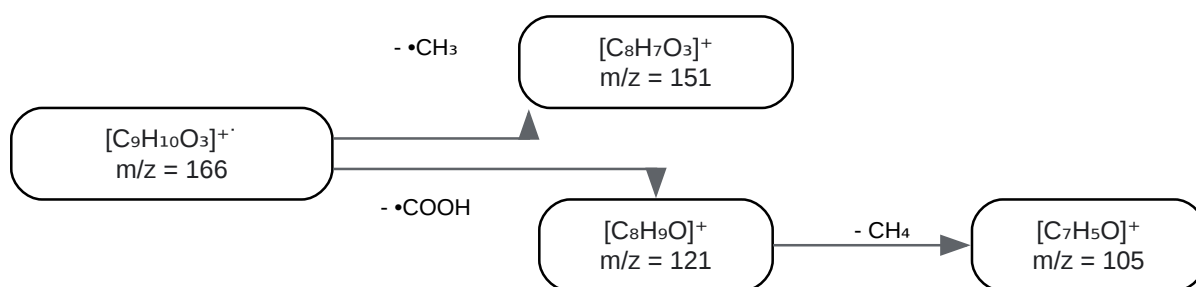
- Loss of water (H_2O): Fragmentation of the hydroxyethyl group can lead to the loss of a water molecule, resulting in a fragment at m/z 148.
- Loss of a methyl group (CH_3): Cleavage of the C-C bond in the hydroxyethyl substituent can result in the loss of a methyl radical, yielding a fragment at m/z 151.
- Loss of the carboxyl group ($COOH$): A common fragmentation pathway for benzoic acids is the loss of the carboxyl group, leading to a fragment at m/z 121.^[3]
- Loss of carbon dioxide (CO_2): The loss of CO_2 (44 Da) is a characteristic fragmentation for many carboxylic acids.^[4]

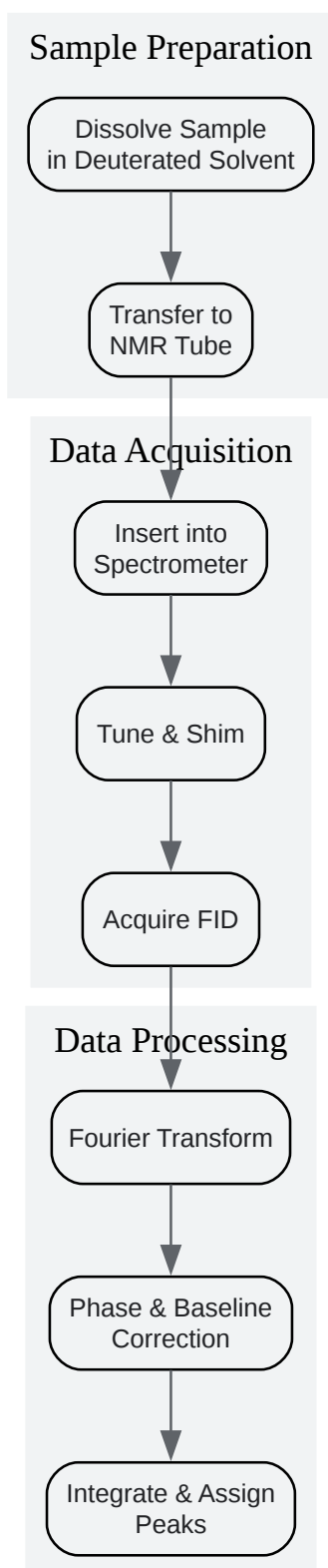
Tabulated Mass Spectrometry Data

m/z	Proposed Fragment Ion	Notes
166	$[\text{C}_9\text{H}_{10}\text{O}_3]^+$	Molecular Ion ($[\text{M}]^+$)
151	$[\text{C}_8\text{H}_7\text{O}_3]^+$	Loss of CH_3
148	$[\text{C}_9\text{H}_8\text{O}_2]^+$	Loss of H_2O
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Loss of COOH
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Benzoyl cation, a common fragment in benzoic acid derivatives. [3]
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, resulting from the loss of the carbonyl group from the benzoyl cation. [3]

Diagram of a Key Fragmentation Pathway

The following diagram illustrates a probable fragmentation pathway for **3-(1-hydroxyethyl)benzoic acid**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. 3-(2-Hydroxyethyl)benzoic acid | C₉H₁₀O₃ | CID 17843804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- To cite this document: BenchChem. [3-(1-hydroxyethyl)benzoic Acid spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599683#3-1-hydroxyethyl-benzoic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com